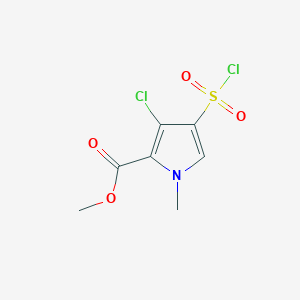
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, chlorosulfonyl, and carboxylate groups. Its molecular formula is C8H7Cl2NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions are crucial to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, carboxylic acids, and reduced forms of the original compound.
Scientific Research Applications
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and chlorosulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in inhibiting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-(chlorosulfonyl)benzoate
- Methyl-3-(chlorosulfonyl)-4-methoxybenzoate
- Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate
Uniqueness
Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to its benzoate and furoate counterparts
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1638269-28-9 |
|---|---|
Molecular Formula |
C7H7Cl2NO4S |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
methyl 3-chloro-4-chlorosulfonyl-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7Cl2NO4S/c1-10-3-4(15(9,12)13)5(8)6(10)7(11)14-2/h3H,1-2H3 |
InChI Key |
PNSIPDUJIQVUCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















